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Introduction

Zotiraciclib (TGO02) is an orally bioavailable, pyrimidine-based multi-kinase inhibitor with potent
activity against cyclin-dependent kinase 9 (CDK9).[1][2] Its mechanism of action involves the
depletion of critical survival proteins, such as c-MYC and MCL-1, which are frequently
overexpressed in various malignancies, including high-grade gliomas.[3][4] Zotiraciclib readily
crosses the blood-brain barrier, making it a promising therapeutic candidate for central nervous
system cancers.[2][5] This technical guide provides a comprehensive overview of the early-
phase clinical trial results for zotiraciclib, with a focus on quantitative data, experimental
protocols, and the underlying signaling pathways. The information presented is intended for
researchers, scientists, and drug development professionals.

Mechanism of Action: CDK9 Inhibition

Zotiraciclib's primary mechanism of action is the inhibition of CDK9, a key component of the
positive transcription elongation factor b (P-TEFD).[1] P-TEFb is crucial for stimulating
transcription elongation by RNA polymerase II. By inhibiting CDK9, zotiraciclib effectively
suppresses the transcription of short-lived mRNAs, leading to the depletion of anti-apoptotic
and oncogenic proteins like MCL-1 and c-MYC.[3][6] This targeted depletion induces cell cycle
arrest and apoptosis in cancer cells.[7] Preclinical studies have demonstrated that
zotiraciclib's inhibition of CDK9 also leads to decreased cellular ATP production through the
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suppression of glycolysis and mitochondrial dysfunction, further contributing to cell death in
glioblastoma models.[1]
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Caption: Zotiraciclib's inhibition of CDK9 disrupts transcriptional elongation, leading to
apoptosis.

Early-Phase Clinical Trial Data

Zotiraciclib has been evaluated in several early-phase clinical trials, primarily in patients with
recurrent high-grade astrocytomas, including glioblastoma. The following tables summarize the
key quantitative data from these studies.

Table 1: Summary of Key Phase I/Ib Clinical Trials for
Zotiraciclib
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Table 2: Dose Escalation and Maximum Tolerated Dose

(MTD)
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Table 3: Efficacy Outcomes in Early-Phase Trials
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Table 4: Pharmacokinetic Parameters of Zotiraciclib

(from NCT02942264)
Parameter Observation
Absorption Apparent first-order absorption[1]
Elimination Mono-exponential elimination[1]

Inter-patient Variability

31-52% CV in PK parameters|[1]

Genetic Association

CYP1A2_5347T>C (rs2470890) polymorphism
associated with higher AUCInf[1]

Experimental Protocols
NCT02942264: Zotiraciclib with Temozolomide in
Recurrent High-Grade Astrocytoma
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This Phase 1 trial utilized a two-stage design to first determine the MTD of zotiraciclib in
combination with two different temozolomide (TMZ) schedules, followed by a randomized
cohort expansion to compare the preliminary efficacy of the two arms.[1]

Study Design: A Bayesian Optimal Interval (BOIN) design was used for the dose-escalation
phase to determine the MTD.[8] The cohort expansion phase was randomized.[1]

Patient Population: Adults aged 18 and older with recurrent anaplastic astrocytoma or
glioblastoma that had progressed after standard treatment.[8][14]

Intervention Arms:

o Arm 1 (Dose-Dense TMZ): Zotiraciclib in combination with TMZ administered for 7 days
on and 7 days off.[8]

o Arm 2 (Metronomic TMZ): Zotiraciclib in combination with daily TMZ.[8]

Drug Administration: Zotiraciclib was administered orally three days before Cycle 1 and
then on four days during every 28-day cycle.[8] Prophylactic treatment for nausea and
diarrhea was given before and for 24 hours after each zotiraciclib dose.[14]

Assessments:

o Safety: Monitored for Dose-Limiting Toxicities (DLTs) as the primary safety endpoint.[1]
Blood tests were conducted every 2 weeks.[14]

o Efficacy: Progression-free survival at 4 months (PFS4) was a secondary endpoint.[1] Brain
MRIs were performed every 4 weeks.[14]

o Pharmacokinetics: Blood samples were collected for pharmacokinetic analysis.[1]

o Patient-Reported Outcomes: Longitudinal symptom burden was evaluated.[1]
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Caption: Workflow for the NCT02942264 Phase 1 trial of zotiraciclib with temozolomide.
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EORTC 1608 (STEAM): Zotiraciclib in Newly Diagnhosed
or Recurrent Glioblastoma

This Phase Ib trial investigated zotiraciclib in three parallel groups, exploring both combination
therapy in elderly patients with newly diagnosed glioblastoma and monotherapy in patients with
recurrent glioblastoma.[4][9]

» Study Design: Open-label, non-randomized, multicenter, three-parallel group design.[9]
o Patient Population:

o Groups A and B: Elderly patients (>65 years) with newly diagnosed IDH wild-type
glioblastoma or anaplastic astrocytoma.[4][9]

o Group C: Patients with IDH wild-type glioblastoma or anaplastic astrocytoma at first
relapse after temozolomide chemoradiotherapy.[4][9]

« Intervention Arms:
o Group A: Zotiraciclib in combination with hypofractionated radiotherapy.[4]
o Group B: Zotiraciclib in combination with temozolomide.[4]
o Group C: Zotiraciclib monotherapy.[4]

e Assessments:

o Primary Endpoints: MTD for Groups A and B; Progression-free survival at 6 months
(PFS6) for Group C.[4][6]

o Secondary Endpoints: Efficacy, quality of life, and safety.[9]

o Biomarkers: Tumor expression of CDK-9, c-MYC, and MCL-1 was determined by
immunohistochemistry.[4][6]

Discussion and Future Directions
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Early-phase clinical trials have established the safety profile of zotiraciclib, both as a single
agent and in combination with standard-of-care therapies for high-grade gliomas. The MTD of
zotiraciclib varies depending on the combination regimen, with notable toxicities including
neutropenia, gastrointestinal issues, and hepatotoxicity.[1][4][9]

The combination of zotiraciclib with dose-dense temozolomide showed encouraging
preliminary efficacy in patients with recurrent high-grade astrocytomas.[1] Notably, profound
benefits in progression-free survival have been observed in patients with IDH-mutant tumors
treated with the zotiraciclib and temozolomide combination.[11][15] However, as a
monotherapy in recurrent glioblastoma, zotiraciclib demonstrated low clinical activity.[4][6]

Ongoing and future studies will likely focus on several key areas:

» Patient Selection: The promising results in IDH-mutant gliomas suggest that biomarker-
driven patient selection will be crucial for the future development of zotiraciclib.[10][15]
Further investigation into the prognostic and predictive value of CDK-9, c-MYC, and MCL-1
expression is warranted.[4][6]

o Combination Strategies: Given the overlapping toxicities with alkylating agents, careful
consideration of combination partners and dosing schedules is necessary.[4]

e Pharmacogenomics: The identification of genetic polymorphisms, such as in CYP1A2, that
influence zotiraciclib metabolism may allow for personalized dosing strategies to optimize
efficacy and minimize toxicity.[1]

In conclusion, zotiraciclib remains a promising therapeutic agent for high-grade gliomas,
particularly in genetically defined patient populations. The data from these early-phase trials
provide a strong rationale for continued investigation in well-designed, biomarker-enriched
clinical studies.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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